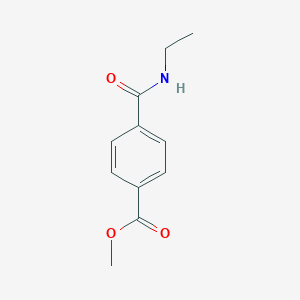
4-(エチルカルバモイル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(ethylcarbamoyl)benzoate is an organic compound with the molecular formula C11H13NO3. It is a white crystalline solid with a sweet odor. This compound is used in various scientific research applications due to its unique chemical properties .
科学的研究の応用
Methyl 4-(ethylcarbamoyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(ethylcarbamoyl)benzoate is typically synthesized through a two-step process. First, 4-aminobenzoic acid reacts with ethanolamine to form 4-ethylaminobenzoic acid. This intermediate is then esterified with methanol to produce the final product .
Industrial Production Methods
In industrial settings, the synthesis of Methyl 4-(ethylcarbamoyl)benzoate follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include ethanolamine, methanol, and catalysts to facilitate the esterification process .
化学反応の分析
Types of Reactions
Methyl 4-(ethylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(ethylcarbamoyl)benzoic acid.
Reduction: 4-(ethylcarbamoyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
作用機序
The mechanism of action of Methyl 4-(ethylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 4-(aminocarbonyl)benzoate
- Ethyl 4-(ethylcarbamoyl)benzoate
- Methyl 4-(methylcarbamoyl)benzoate
Uniqueness
Methyl 4-(ethylcarbamoyl)benzoate is unique due to its specific ester and carbamoyl functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
生物活性
Methyl 4-(ethylcarbamoyl)benzoate is a compound of significant interest due to its unique chemical structure and biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Methyl 4-(ethylcarbamoyl)benzoate is characterized by the presence of an ethyl carbamoyl group attached to a benzoate moiety. The structural formula can be represented as follows:
This compound displays unique chemical reactivity attributed to its ester and carbamoyl functional groups, which are essential for its biological activity.
The biological activity of methyl 4-(ethylcarbamoyl)benzoate is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate enzyme activity is crucial for its pharmacological effects. Research indicates that it may influence various metabolic pathways by binding to target proteins, thereby altering their function .
Key Mechanisms Include:
- Enzyme Inhibition: Potential inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.
- Receptor Modulation: Interaction with receptors involved in cellular signaling pathways.
Antimicrobial Activity
Studies have shown that methyl 4-(ethylcarbamoyl)benzoate exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Escherichia coli | 1 μg/mL |
| Klebsiella pneumoniae | 2 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various benzoate derivatives, including methyl 4-(ethylcarbamoyl)benzoate. The study found that this compound effectively inhibited multidrug-resistant strains of bacteria, making it a promising candidate for further development in antimicrobial therapies . -
Synthesis and Biological Evaluation:
Researchers synthesized methyl 4-(ethylcarbamoyl)benzoate and assessed its biological activities through in vitro assays. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
特性
IUPAC Name |
methyl 4-(ethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHWSUMVNMIPEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589375 |
Source


|
| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171895-49-1 |
Source


|
| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














